molecular formula C15H19NO5 B13676478 (S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one

(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one

Cat. No.: B13676478
M. Wt: 293.31 g/mol
InChI Key: NXBZPQIFYAKXSQ-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of a chiral amino alcohol with a benzyl-protected carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of oxazolidinones, including (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one involves its interaction with molecular targets such as enzymes or bacterial ribosomes. In medicinal applications, it acts as a protein synthesis inhibitor by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is unique due to its specific chiral centers, which provide high stereoselectivity in asymmetric synthesis. Its dual hydroxyl groups also offer additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

4-benzyl-3-(3,5-dihydroxypentanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H19NO5/c17-7-6-13(18)9-14(19)16-12(10-21-15(16)20)8-11-4-2-1-3-5-11/h1-5,12-13,17-18H,6-10H2

InChI Key

NXBZPQIFYAKXSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC(CCO)O)CC2=CC=CC=C2

Origin of Product

United States

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